Methyl 2-amino-5-ethylbenzoate
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Overview
Description
Methyl 2-amino-5-ethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of benzoic acid, characterized by the presence of an amino group at the second position and an ethyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-5-ethylbenzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Pharmacokinetics
The compound’s molecular weight is 179.22 , which suggests it may have good bioavailability due to its relatively small size.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl 2-amino-5-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-amino-5-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-amino-5-ethylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-amino-4-ethylbenzoate: Similar structure but with the ethyl group at the fourth position.
Uniqueness: Methyl 2-amino-5-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in chemical synthesis and potential biological activities.
Properties
IUPAC Name |
methyl 2-amino-5-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDZGWIALYBAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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